N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

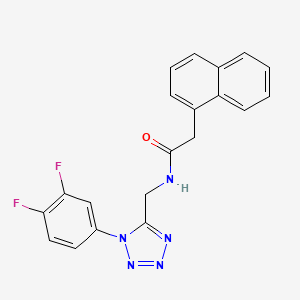

This compound features a 1H-tetrazole core substituted at the 1-position with a 3,4-difluorophenyl group and at the 5-position with a methyl-linked acetamide moiety bearing a naphthalen-1-yl substituent. Tetrazoles are valued in medicinal chemistry for their metabolic stability and ability to act as bioisosteres for carboxylic acids . The 3,4-difluorophenyl group enhances lipophilicity and may influence receptor binding, while the naphthalene moiety contributes to aromatic stacking interactions.

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N5O/c21-17-9-8-15(11-18(17)22)27-19(24-25-26-27)12-23-20(28)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,11H,10,12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPYWYVBEIMFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a tetrazole ring , a difluorophenyl group , and a naphthalenyl acetamide moiety. The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cycloaddition reactions followed by alkylation processes.

Synthetic Route Overview:

- Formation of Tetrazole Ring: Synthesized from an azide and a nitrile, such as 3,4-difluorobenzonitrile reacting with sodium azide.

- Alkylation: The resulting tetrazole is then alkylated using appropriate reagents like bromomethyl naphthalene in the presence of bases like potassium carbonate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The tetrazole ring acts as a bioisostere for carboxylic acids, facilitating binding to enzyme active sites or receptor pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding, contributing to its overall efficacy in biological systems.

3.1 Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of tetrazole have been evaluated for their inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), which is crucial in cancer proliferation pathways. One study reported that a related compound demonstrated an IC50 value of 4.48 µM against PTP1B .

3.2 In Vitro Studies

In vitro evaluations have indicated that this compound can induce apoptosis in cancer cell lines such as HepG2 and MCF-7. The mechanism involves caspase activation and cell cycle arrest at the pre-G1 phase, leading to significant reductions in cell viability .

4. Case Studies

Several case studies highlight the effectiveness of similar compounds:

| Study | Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|---|

| NM-03 | 4.48 | PTP1B | Inhibitory | |

| Compound 5 | Not specified | VEGFR-2 | Apoptosis induction | |

| TPP+-C10 | 1.0 | HIV-1 | Cytotoxicity |

These studies collectively suggest that modifications in the tetrazole structure can significantly influence biological activity.

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities, particularly in cancer therapy. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential against other therapeutic targets.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a tetrazole ring, a naphthalene moiety, and a difluorophenyl group. The molecular formula is with a molecular weight of approximately 306.30 g/mol. The synthesis typically involves multiple steps, including the formation of the tetrazole ring through cycloaddition reactions and subsequent alkylation processes.

Synthetic Route Overview

- Formation of Tetrazole : The synthesis begins with the reaction of 3,4-difluoroaniline with sodium azide to form the corresponding tetrazole.

- Alkylation : The tetrazole intermediate is then alkylated using an appropriate alkylating agent to yield the final product.

The compound exhibits promising biological activities which make it suitable for various applications:

Anticancer Properties

Research has indicated that compounds containing tetrazole rings can exhibit significant anticancer activity. The structural similarity of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide to known anticancer agents suggests potential efficacy in inhibiting tumor growth. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The difluorophenyl group enhances its interaction with microbial targets, potentially increasing its effectiveness.

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the relevance of tetrazole derivatives in treating neurodegenerative diseases. This compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in therapeutic strategies for conditions such as Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis via the mitochondrial pathway. These findings suggest that this compound could be further investigated as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial agents, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential application as an antimicrobial agent in clinical settings.

Comparison with Similar Compounds

Research Implications

- Synthetic Challenges : The naphthalen-1-yl group in the target compound may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural analysis .

- Biological Screening : Fluorinated tetrazole-acetamides (e.g., G745-1137 and the target compound) are promising for kinase or GPCR-targeted therapies due to their balanced lipophilicity and stability .

Q & A

Q. What statistical approaches are recommended for reconciling contradictory bioassay results across independent studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.